Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent originally derived from the natural product Dolastatin 10. [] In the context of scientific research, it is frequently used in its prodrug form, linked to targeting moieties such as antibodies via a valine-citrulline (vc) dipeptide linker. This prodrug, referred to as vcMMAE, represents a key component of antibody-drug conjugates (ADCs). [, ] VcMMAE plays a crucial role in targeted drug delivery, enabling the selective delivery of MMAE to tumor cells, minimizing off-target effects associated with systemic chemotherapy. [, , ] This approach holds promise for enhancing treatment efficacy and reducing side effects in various malignancies. [, , , , , ]
VcMMAE, or valine-citrulline monomethyl auristatin E, is a potent cytotoxic agent frequently utilized in the development of antibody-drug conjugates (ADCs). This compound is known for its ability to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. VcMMAE is classified as a synthetic derivative of monomethyl auristatin E, which is a member of the auristatin class of microtubule-disrupting agents. The incorporation of the valine-citrulline linker enhances its stability and efficacy when conjugated to antibodies targeting specific tumor antigens.
The synthesis of valine-citrulline monomethyl auristatin E involves several key steps and techniques. Typically, the process begins with the preparation of an activated valine-citrulline linker. The linker is synthesized by combining valine-citrulline with monomethyl auristatin E in anhydrous dimethylformamide and pyridine under controlled conditions. High-performance liquid chromatography (HPLC) is employed to monitor the reaction progress and purify the final product .
In one study, the synthesis was conducted using a specific protocol where the activated linker was reacted with monomethyl auristatin E in a stoichiometric ratio, followed by purification through reverse-phase preparative HPLC. The final product was then characterized for purity and yield, which typically reached around 70% .
The molecular structure of valine-citrulline monomethyl auristatin E consists of a peptide linker that connects to a potent cytotoxic agent. The structure features:
The molecular formula can be represented as CHNO, with a molecular weight of approximately 570.75 g/mol .
Valine-citrulline monomethyl auristatin E undergoes several chemical reactions during its synthesis and application as an ADC:
The mechanism of action for valine-citrulline monomethyl auristatin E primarily revolves around its role as a microtubule inhibitor:
Valine-citrulline monomethyl auristatin E exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential for confirming its identity and purity .
Valine-citrulline monomethyl auristatin E is primarily utilized in the field of oncology as part of antibody-drug conjugates targeting various cancers, including:
The development of targeted cancer therapies represents a paradigm shift from conventional chemotherapy. Paul Ehrlich’s early 20th-century concept of a "magic bullet" envisioned compounds that could selectively target diseased cells while sparing healthy tissues [3] [5]. This idea materialized with the advent of monoclonal antibodies (mAbs) in the 1970s, which enabled precise antigen recognition [3]. However, standalone mAbs often lacked potent cytotoxicity, leading to the innovative integration of cytotoxic payloads via chemical linkers—giving rise to antibody-drug conjugates (ADCs) [5] [10]. The first ADC (gemtuzumab ozogamicin) gained FDA approval in 2000 but faced significant limitations, including linker instability and off-target toxicity [5] [10]. Subsequent generations refined ADC design:
Table 1: Generational Refinements in ADC Technology
Generation | Key Innovations | Representative ADCs | Limitations Addressed |
---|---|---|---|
First | Murine mAbs; non-cleavable linkers | Gemtuzumab ozogamicin | Immunogenicity; low potency |
Second | Humanized mAbs; cleavable linkers | Brentuximab vedotin | Linker instability; heterogeneity |
Third | Site-specific conjugation; engineered mAbs | Polatuzumab vedotin | Variable DAR; off-target toxicity |
Fourth | High-DAR; bystander-active payloads | Enfortumab vedotin | Tumor heterogeneity; drug resistance |
ADCs comprise three functionally integrated elements:
Table 2: Key Components of VcMMAE-Based ADCs
Component | Role in ADC | Chemical Features | Functional Impact |
---|---|---|---|
mAb (IgG1) | Antigen recognition & internalization | Humanized; ~150 kDa; targets CD30, CD79b, etc. | High target affinity; long half-life |
Valine-citrulline (vc) linker | Protease-cleavable connection | Dipeptide sequence (Val-Cit); PABC spacer | Lysosome-specific payload release |
MMAE payload | Tumor cell killing | Tubulin inhibitor; C₃₉H₆₇N₅O₇; molecular weight 717.9 Da | Sub-nM potency; bystander effect |
VcMMAE (mc-val-cit-PAB-MMAE; CAS 646502-53-6) is a complete drug-linker conjugate with the structure: Monoclonal antibody-mc-val-cit-PAB-MMAE [1] [6]. Its standardized architecture enables modular integration into antibodies targeting diverse tumor antigens. The chemical stability of the vc linker minimizes premature payload release in plasma, while its efficient cathepsin B-mediated cleavage within lysosomes ensures potent intracellular drug delivery [4] [9].
VcMMAE’s impact is evidenced by its incorporation into multiple FDA-approved ADCs:
Pharmacokinetic studies across eight VcMMAE-based ADCs demonstrate remarkable consistency: At 2.4 mg/kg doses, antibody-conjugated MMAE (acMMAE) exposures showed low inter-ADC variability (<30%), confirming predictable drug release profiles [4]. This reliability has established VcMMAE as a benchmark for novel ADC development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7